

# Spectroscopic Data of 3-Bromooxetane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Bromooxetane

Cat. No.: B1285879

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-bromooxetane**, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It is intended to serve as a practical resource for the identification, characterization, and quality control of **3-bromooxetane** in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromooxetane**. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum of **3-bromooxetane** is expected to exhibit two distinct signals corresponding to the methine proton at the 3-position and the methylene protons at the 2- and 4-positions of the oxetane ring.

Predicted  $^1\text{H}$  NMR  
Data for 3-  
Bromooxetane

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3 (CH-Br)	4.8 - 5.2	Quintet	6.0 - 8.0
H-2, H-4 (CH <sub>2</sub> -O)	4.6 - 5.0	Multiplet	6.0 - 8.0

Disclaimer: Predicted data is based on analogous structures and general NMR principles.

$^{13}\text{C}$  NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show two signals, reflecting the two unique carbon environments in the molecule.

Predicted  $^{13}\text{C}$  NMR Data for 3-Bromooxetane

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-3 (CH-Br)	35 - 45
C-2, C-4 (CH <sub>2</sub> -O)	70 - 80

Disclaimer: Predicted data is based on analogous structures and general NMR principles.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **3-bromooxetane** will be characterized by absorptions corresponding to C-H, C-O, and C-Br bond vibrations, as well as vibrations of the oxetane ring.

Predicted IR Absorption Data  
for 3-Bromooxetane

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretching (alkane)	2850 - 3000	Medium to Strong
C-O stretching (cyclic ether)	1000 - 1150	Strong
C-C stretching (ring)	900 - 1000	Medium
C-Br stretching	550 - 650	Medium to Strong

Disclaimer: Predicted data is based on characteristic group frequencies.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **3-bromooxetane** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments.[\[4\]](#)

Predicted Mass  
Spectrometry Data  
for 3-Bromooxetane

m/z	Ion	Fragment Lost	Comments
136/138	[C <sub>3</sub> H <sub>5</sub> BrO] <sup>+</sup> •	-	Molecular ion (M <sup>+</sup> •)
107/109	[C <sub>2</sub> H <sub>4</sub> Br] <sup>+</sup>	CHO	α-cleavage
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	Br•	Loss of bromine radical
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	CH <sub>2</sub> BrO•	Further fragmentation

Disclaimer: Predicted data is based on the molecular weight of **3-Bromooxetane** (136.98 g/mol) and common fragmentation patterns of cyclic ethers and alkyl halides.

## Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for **3-bromooxetane**. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **3-bromooxetane** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## IR Spectroscopy

- Sample Preparation: As **3-bromooxetane** is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

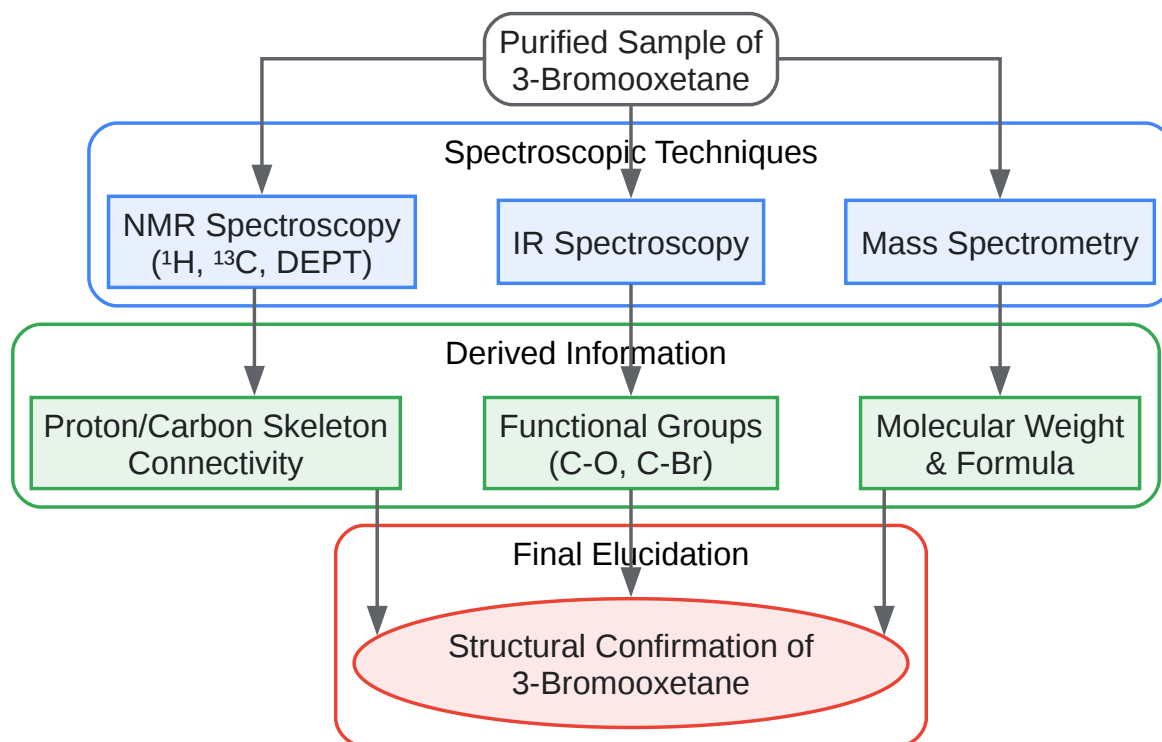
- Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the instrument and record the sample spectrum.
  - The instrument software will automatically subtract the background to produce the final spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .[\[5\]](#)

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **3-bromooxetane** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[6\]](#)
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for small molecules.
- Data Acquisition:
  - Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
  - The standard EI energy is 70 eV.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  10-200).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **3-bromooxetane**.



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Caption: A logical workflow for the structural elucidation of **3-Bromooxetane**.

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- 3. C<sub>2</sub>H<sub>5</sub>Br CH<sub>3</sub>CH<sub>2</sub>Br infrared spectrum of bromoethane prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of bromoethane ethyl

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- 4.  $\text{C}_2\text{H}_5\text{Br}$   $\text{CH}_3\text{CH}_2\text{Br}$  mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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